molecular formula C18H12BrN B1532562 2-Bromo-9-phenyl-9H-carbazole CAS No. 94994-62-4

2-Bromo-9-phenyl-9H-carbazole

Cat. No. B1532562
CAS RN: 94994-62-4
M. Wt: 322.2 g/mol
InChI Key: SOODLDGRGXOSTA-UHFFFAOYSA-N
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Description

2-Bromo-9-phenyl-9H-carbazole (2-Br-9-Ph-9H-Cz) is an organic compound belonging to the carbazole class of heterocycles. It is a valuable building block used in the synthesis of a variety of organic compounds. 2-Br-9-Ph-9H-Cz has been widely studied for its potential applications in a number of scientific fields, such as medicinal chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Organic Electronics and OLEDs

2-Bromo-9-phenyl-9H-carbazole: is extensively used in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) . Its molecular structure allows for efficient charge transport, making it an ideal material for use as a hole-transporting layer in OLEDs. This compound contributes to the enhancement of device performance, including higher brightness and longer operational stability.

Photovoltaic Devices

In the realm of solar energy, 2-Bromo-9-phenyl-9H-carbazole serves as a key component in the synthesis of materials for dye-sensitized solar cells (DSSCs) . Its strong absorption and good electrochemical properties facilitate the conversion of solar energy into electricity, thus playing a crucial role in the efficiency of photovoltaic devices.

Biosensors

The compound’s electroactive nature makes it suitable for incorporation into biosensors . By modifying electrodes with polymers derived from 2-Bromo-9-phenyl-9H-carbazole , researchers can develop sensitive biosensors for detecting various biological and chemical substances .

Electrochemical Transistors

2-Bromo-9-phenyl-9H-carbazole: derivatives are used to create conducting polymers that exhibit high charge carrier mobility. These materials are promising for use in electrochemical transistors , which are essential components in the development of flexible and wearable electronic devices .

Corrosion Inhibition

The compound’s derivatives have been explored for their potential in corrosion inhibition . They can be integrated into coatings to protect metals from corrosion, which is particularly beneficial in harsh environmental conditions .

Rechargeable Batteries

In the field of energy storage, 2-Bromo-9-phenyl-9H-carbazole is a candidate for creating materials for rechargeable batteries . Its stable electrochemical properties can lead to the development of batteries with improved capacity and longevity .

Mechanism of Action

Target of Action

It is known that this compound is used as a reactant for the preparation of oled screens and electronic devices , suggesting that its targets could be the organic materials used in these devices.

Mode of Action

It is known that this compound is used in the synthesis of materials for oled screens and electronic devices , indicating that it may interact with other compounds to form complex structures that exhibit desirable electronic properties.

Biochemical Pathways

Given its use in the synthesis of materials for oled screens and electronic devices , it is likely involved in pathways related to electronic conduction and light emission.

Pharmacokinetics

As a synthetic compound used in the production of electronic devices

Result of Action

Given its use in the synthesis of materials for oled screens and electronic devices , it can be inferred that its action results in the formation of materials with specific electronic and optical properties.

properties

IUPAC Name

2-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOODLDGRGXOSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94994-62-4
Record name 2-Bromo-9-phenylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30.51 g (149.56 mmol) of iodobenzene, 18.32 g (74.78 mmol) of 2-bromo-9H-carbazole, 14.37 g (149.56 mmol) of sodium t-butoxide, and 1.81 ml (7.48 mmol) of tritertbutylphosphine were dissolved in 300 ml of toluene, and 0.68 g (0.75 mmol) of Pd2(dba)3 was added thereto, and refluxed and agitated for 12 hours. After the reaction was finished, extraction was performed by dichloromethane, filtering was performed by silica gel, and the column was used at a ratio of hexane:MC=9:1 (v/v) to obtain 8.99 g of 2-bromo-9-phenylcarbazole (yield 37%).
Quantity
30.51 g
Type
reactant
Reaction Step One
Quantity
18.32 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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